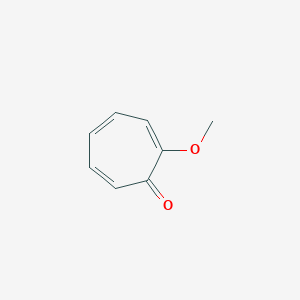

2-Methoxytropone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxycyclohepta-2,4,6-trien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-10-8-6-4-2-3-5-7(8)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYJSKNHDZZDGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90175993 | |

| Record name | 2-Methoxytropolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2161-40-2 | |

| Record name | 2-Methoxy-2,4,6-cycloheptatrien-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2161-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxytropolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002161402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxytropolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Aromatic Seven-Membered Ring: A Technical History of Tropolone's Discovery and Synthesis

An in-depth guide for researchers, scientists, and drug development professionals on the conceptualization and chemical realization of the tropolone core.

This technical guide charts the fascinating history of tropolone, from its theoretical inception as a novel aromatic system to the development of robust synthetic methodologies. We explore the key scientific milestones, provide detailed experimental protocols for seminal syntheses, and present quantitative data to compare the evolution of synthetic efficiency. This document serves as a comprehensive resource, illuminating the ingenuity that brought this unique non-benzenoid aromatic compound from natural curiosity to a valuable scaffold in medicinal chemistry.

Discovery and Structural Elucidation: A New Class of Aromaticity

The story of tropolone is a prime example of theoretical chemistry predicting and later confirming a novel molecular structure. The journey began in the mid-20th century, challenging the then-conventional understanding of aromaticity, which was largely confined to six-membered benzene derivatives.

Early Isolations of Tropolonoids

The first encounters with what would later be identified as tropolone derivatives occurred in the 1930s and 1940s.

-

1936: Japanese chemist Tetsuo Nozoe isolated a compound with unusual properties from the essential oil of the Taiwanese Hinoki tree (Chamaecyparis taiwanensis), which he named "hinokitiol."[1]

-

1942: An "unidentifiable" aromatic compound, named stipitatic acid, was isolated from the fungus Penicillium stipitatum (now Talaromyces stipitatus).[2]

These natural products displayed intriguing properties, including acidity and stability, that were inconsistent with known structures.

The Dewar Postulate: A Revolutionary Concept

In 1945, Michael J. S. Dewar, while working on the structure of stipitatic acid, made a groundbreaking theoretical proposal.[3][4] He suggested that the compound contained a seven-membered, planar, conjugated ring system that exhibited aromatic character. This was a radical departure from the established Hückel's rule for benzene-like aromaticity. Dewar's proposed "tropolone" ring, a 2-hydroxy-2,4,6-cycloheptatrien-1-one, possessed a stable, delocalized 6-π-electron system analogous to benzene, which accounted for its unique chemical properties.[4][5] The structure of colchicine, another enigmatic natural product, was also successfully explained using this model.[6] By 1950, Nozoe, after years of meticulous work, definitively confirmed the tropolone structure for hinokitiol, solidifying Dewar's hypothesis.[3]

Evolution of Tropolone Synthesis

The confirmation of the tropolone structure ignited a flurry of activity aimed at its chemical synthesis. Early methods were often low-yielding but foundational, paving the way for more efficient and versatile modern strategies.

Early Synthetic Approaches

The initial syntheses focused on constructing the seven-membered ring and then introducing the requisite unsaturation and oxidation.

-

Permanganate Oxidation (Doering and Knox, 1950): One of the first successful syntheses involved the direct oxidation of cycloheptatriene using alkaline potassium permanganate. While a landmark achievement, this method suffered from very low yields due to over-oxidation.[3]

-

Bromination-Elimination (Cook et al., 1951): A more widely adopted early method started with cycloheptanone. The process involved exhaustive bromination to create polybrominated intermediates, followed by dehydrobromination to form the unsaturated tropolone ring. Subsequent hydrogenolysis could then be used to remove excess bromine atoms.[6]

The Advent of Cycloaddition Strategies

The development of cycloaddition reactions provided a more controlled and efficient means of constructing the tropolone skeleton. The most significant breakthrough in this era was the use of a [2+2] cycloaddition.

-

Dichloroketene-Cyclopentadiene [2+2] Cycloaddition (Stevens et al., 1965): This method has become one of the most practical and scalable routes to tropolone.[7] It involves the in situ generation of dichloroketene from dichloroacetyl chloride, which undergoes a [2+2] cycloaddition with cyclopentadiene to form a bicyclo[3.2.0]heptenone intermediate. This adduct then undergoes a fascinating rearrangement and hydrolysis under basic conditions to yield tropolone. The mechanism is believed to proceed through an oxyallyl cation intermediate, followed by a Grob-type fragmentation.[8]

Modern Synthetic Methods

Contemporary methods continue to refine the synthesis of tropolones, with a focus on efficiency, regioselectivity, and the synthesis of complex, polyoxygenated derivatives.

-

[5+2] Cycloadditions: The reaction of oxidopyrylium ions with alkynes or alkenes has emerged as a powerful tool for constructing highly substituted tropolone rings, proving particularly valuable in the synthesis of complex natural products.[6]

Quantitative Comparison of Key Syntheses

The evolution of synthetic efficiency is best illustrated by comparing the yields of different historical methods.

| Method | Key Precursors | General Conditions | Overall Yield | Reference |

| Permanganate Oxidation | Cycloheptatriene, KMnO₄ | Alkaline aqueous solution | Low (<5%) | [3] |

| Bromination-Elimination | Cycloheptanone, Bromine, Base | Halogenation followed by high-temperature elimination | Variable, generally low | [6] |

| [2+2] Cycloaddition | Cyclopentadiene, Dichloroacetyl Chloride | 1. Reflux in pentane with triethylamine2. Reflux in acetic acid with NaOH | ~75% (purified) | [7] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for two key historical syntheses.

Protocol 1: Synthesis via Bromination-Elimination (Generalized)

This protocol is a generalized representation of the early methods developed by Cook and others.[6]

-

Bromination: Cycloheptanone is dissolved in a suitable solvent (e.g., glacial acetic acid). Multiple equivalents of molecular bromine (Br₂) are added portion-wise, often with heating, to facilitate polybromination. The reaction is monitored until the starting material is consumed.

-

Dehydrobromination: The crude polybrominated intermediate is isolated and subjected to high-temperature elimination conditions. This is typically achieved by refluxing in a high-boiling solvent with a base (e.g., pyridine or lutidine) to induce elimination of HBr and form the aromatic tropolone ring.

-

Purification: The resulting mixture contains brominated tropolones. The desired unsubstituted tropolone can be obtained via catalytic hydrogenolysis (e.g., H₂ gas, Pd/C catalyst) to remove the bromine atoms, followed by purification by crystallization or distillation.

Protocol 2: Synthesis via [2+2] Cycloaddition of Dichloroketene

This protocol is adapted directly from the highly reliable procedure published in Organic Syntheses.[7]

Step A: Synthesis of 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one

-

A 2-L, three-necked, round-bottomed flask is fitted with an addition funnel, a reflux condenser, and a mechanical stirrer. The flask is charged with dichloroacetyl chloride (100 g, 0.678 mol), cyclopentadiene (170 mL, 2 mol), and pentane (700 mL).

-

The solution is heated to reflux under a nitrogen atmosphere with rapid stirring.

-

A solution of triethylamine (70.8 g, 0.701 mol) in pentane (300 mL) is added dropwise from the addition funnel over a period of 4 hours.

-

After the addition is complete, the cream-colored mixture is refluxed for an additional 2 hours.

-

Distilled water (250 mL) is added to dissolve the triethylamine hydrochloride precipitate. The layers are separated. The aqueous layer is extracted twice with 100-mL portions of pentane.

-

The combined organic layers are dried, and the solvent is removed by distillation.

-

The resulting viscous liquid is fractionally distilled under reduced pressure to yield 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one as a colorless liquid (101–102 g).

Step B: Synthesis of Tropolone

-

A 1-L, three-necked flask equipped with a mechanical stirrer and reflux condenser is charged with glacial acetic acid (500 mL) and sodium hydroxide pellets (100 g) are added cautiously.

-

Once the pellets have dissolved, 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one (100 g, 0.565 mol) is added, and the solution is refluxed under nitrogen for 8 hours.

-

The mixture is cooled and acidified to pH ~1 with concentrated hydrochloric acid.

-

Benzene (1 L) is added, the mixture is filtered, and the phases of the filtrate are separated.

-

The aqueous phase is continuously extracted with the benzene phase for 13 hours.

-

Benzene and acetic acid are removed by distillation under reduced pressure.

-

Tropolone is distilled at 60 °C (0.1 mm) and collected as a crude yellow solid (66.4 g, 96% crude yield).

-

Recrystallization from a dichloromethane/pentane mixture yields pure tropolone as white needles (53 g, 77% purified yield).

References

- 1. Tropolone - Wikipedia [en.wikipedia.org]

- 2. Genetic, molecular, and biochemical basis of fungal tropolone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tropone - Wikipedia [en.wikipedia.org]

- 5. Antiaromaticity Gain Activates Tropone and Nonbenzenoid Aromatics as Normal-Electron-Demand Diels–Alder Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Naturally Occurring Tropones and Tropolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Carbocycloaddition Strategies for Troponoid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Seven-Membered Ring: A Technical Guide to the Discovery and Isolation of Tropolone Natural Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropolone and its derivatives are a class of non-benzenoid aromatic compounds characterized by a unique seven-membered carbon ring. First identified in the mid-1930s and early 1940s, these natural products have been isolated from a diverse range of organisms, including plants, fungi, and bacteria.[1][2] Tropolones exhibit a wide spectrum of biological activities, including potent antimicrobial, antifungal, antiviral, insecticidal, and antitumor properties, making them a subject of significant interest for drug discovery and development.[3][4][5] This technical guide provides an in-depth overview of the discovery and isolation of key tropolone natural products, with a focus on experimental methodologies, data presentation, and the elucidation of relevant biological pathways.

Key Tropolone Natural Products: Sources and Discovery

A variety of tropolone derivatives have been identified from natural sources. Among the most well-studied are hinokitiol (β-thujaplicin), colchicine, and stipitatic acid.

-

Hinokitiol (β-Thujaplicin): This compound was first isolated in 1936 by Tetsuo Nozoe from the essential oil of the Taiwanese hinoki tree (Chamaecyparis taiwanensis). It is a monoterpenoid found in the heartwood, leaves, and bark of trees belonging to the Cupressaceae family, such as Thuja plicata and Thujopsis dolabrata.[1][2][4]

-

Colchicine: This tropolone alkaloid has a long history of medicinal use, particularly for the treatment of gout. It is prominently found in the autumn crocus (Colchicum autumnale), a member of the Liliaceae family.[1][6]

-

Stipitatic Acid: A metabolic product of the fungus Penicillium stipitatum (also known as Talaromyces stipitatus), stipitatic acid is another key example of a tropolone natural product.[7][8]

Experimental Protocols: Isolation and Purification

The isolation of tropolone natural products typically involves solvent extraction followed by chromatographic purification. The following protocols are representative examples for the isolation of hinokitiol and colchicine.

Protocol 1: Isolation of Hinokitiol from Chamaecyparis taiwanensis Sawdust

This protocol is a generalized procedure based on common chemical extraction techniques for lipophilic compounds from wood.

1. Extraction:

- Air-dried sawdust of Chamaecyparis taiwanensis is subjected to extraction with a chemical solvent such as methanol or ethanol.[4] Ultrasonication can be employed to enhance the extraction efficiency.

- The solvent-to-solid ratio and extraction time should be optimized for maximum yield.

2. Solvent Partitioning:

- The crude extract is concentrated under reduced pressure to yield a residue.

- The residue is then partitioned between a polar solvent (e.g., methanol/water) and a non-polar solvent (e.g., hexane or diethyl ether) to remove highly lipophilic compounds like fats and waxes. The tropolone fraction will typically partition into the polar layer.

3. Chromatographic Purification:

- The polar extract is subjected to column chromatography over silica gel.

- A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a hexane-ethyl acetate gradient), is used to separate the fractions.

- Fractions are monitored by thin-layer chromatography (TLC) for the presence of hinokitiol.

- Fractions containing pure hinokitiol are combined and the solvent is evaporated to yield the purified compound.

4. Final Purification (Optional):

- For higher purity, recrystallization or preparative high-performance liquid chromatography (HPLC) can be performed.

Protocol 2: Ultrasound-Assisted Extraction and Purification of Colchicine from Colchicum autumnale Bulbs

This protocol is based on an optimized ultrasound-assisted extraction (UAE) method.[1]

1. Sample Preparation:

- Dried bulbs of Colchicum autumnale are finely powdered.

2. Ultrasound-Assisted Extraction:

- The powdered plant material is mixed with methanol.

- The mixture is subjected to ultrasonication under optimized conditions:

- Ultrasonication Power: 602.4 W

- Extraction Time: 42 minutes

- Temperature: 64 °C

- Under these conditions, an experimental colchicine yield of 0.238% has been reported.[1]

3. Filtration and Concentration:

- The extract is filtered to remove solid plant material.

- The methanol is evaporated under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

4. Purification by Column Chromatography:

- The crude extract is loaded onto a silica gel column.

- Elution is performed with a suitable solvent system (e.g., a chloroform-methanol gradient) to separate colchicine from other co-extracted compounds.

5. High-Performance Liquid Chromatography (HPLC) Analysis and Purification:

- The purity of the isolated colchicine is assessed by HPLC with UV detection.

- A reverse-phase C18 column is typically used with a mobile phase consisting of acetonitrile and water, often with a modifier like formic or phosphoric acid.[9]

- For further purification, preparative HPLC can be employed.

Data Presentation: Spectroscopic Characterization

The structural elucidation of isolated tropolone natural products is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Hinokitiol (β-Thujaplicin)

| Position | ¹H NMR (CDCl₃, δ in ppm) | ¹³C NMR (CDCl₃, δ in ppm) |

| 1 | - | 179.0 |

| 2 | - | 171.0 |

| 3 | 7.24 (d, J=10.4 Hz) | 124.0 |

| 4 | 7.04 (dd, J=10.4, 1.2 Hz) | 152.0 |

| 5 | 6.84 (d, J=9.6 Hz) | 137.0 |

| 6 | 7.28 (d, J=9.6 Hz) | 140.0 |

| 7 | 3.01 (sept, J=6.8 Hz) | 33.0 |

| 8, 9 | 1.25 (d, J=6.8 Hz) | 23.0 |

Data compiled from publicly available spectral databases.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Colchicine

| Position | ¹H NMR (CDCl₃, δ in ppm) | ¹³C NMR (CDCl₃, δ in ppm) |

| 1 | 3.90 (s) | 56.1 |

| 2 | 3.65 (s) | 61.3 |

| 3 | 3.96 (s) | 61.4 |

| 4 | 6.54 (s) | 107.4 |

| 5 | 1.88-1.98 (m) | 29.8 |

| 6 | 2.35-2.55 (m) | 36.3 |

| 7 | 4.65-4.75 (m) | 52.5 |

| 8 | 7.95 (d, J=10.8 Hz) | 113.8 |

| 9 | 6.88 (d, J=10.8 Hz) | 134.4 |

| 10 | 7.28 (d, J=12.4 Hz) | 135.1 |

| 11 | 7.49 (d, J=12.4 Hz) | 130.0 |

| 12 | - | 182.5 |

| 12a | - | 151.3 |

| 4a | - | 125.4 |

| 7a | - | 151.3 |

| 12b | - | 141.6 |

| N-acetyl CH₃ | 2.02 (s) | 22.9 |

| N-acetyl C=O | - | 169.9 |

Data compiled from publicly available spectral databases.[10][11]

Mandatory Visualizations

Bacterial Biosynthesis of Tropolone Precursor

The biosynthesis of tropolones in some bacteria proceeds through the phenylacetic acid catabolic pathway, which generates a universal CoA-bound precursor with a seven-membered carbon ring.[12][13][14]

Caption: Bacterial biosynthesis of the tropolone backbone from phenylacetic acid.

Hinokitiol's Anticancer Signaling

Hinokitiol has been shown to exert anticancer effects by downregulating the expression of matrix metalloproteinases (MMPs), which are key enzymes in cancer cell invasion and metastasis.[15]

Caption: Inhibition of MMP expression by hinokitiol, leading to reduced cancer cell invasion.

Conclusion

The discovery and isolation of tropolone natural products have unveiled a fascinating class of compounds with significant therapeutic potential. The methodologies outlined in this guide provide a framework for the continued exploration of these unique seven-membered ring structures from diverse natural sources. Further research into their biosynthetic pathways and mechanisms of action will undoubtedly pave the way for the development of novel pharmaceuticals for a range of diseases.

References

- 1. Extraction, development and validation of HPLC-UV method for rapid and sensitive determination of colchicine from Colchicum autumnale L. Bulbs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tropolone - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Naturally Occurring Tropones and Tropolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hinokitiol - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Stipitatic acid - Wikipedia [en.wikipedia.org]

- 8. Studies in the biochemistry of micro-organisms: Stipitatic acid, C8H6O5, a metabolic product of Penicillium stipitatum Thom - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Separation of Tropolone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. researchgate.net [researchgate.net]

- 11. Colchicine(64-86-8) 1H NMR spectrum [chemicalbook.com]

- 12. Bacterial Tropone Natural Products and Derivatives: Overview of their Biosynthesis, Bioactivities, Ecological Role and Biotechnological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bacterial Tropone Natural Products and Derivatives: Overview of their Biosynthesis, Bioactivities, Ecological Role and Biotechnological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. asiapharmaceutics.info [asiapharmaceutics.info]

2-Methoxytropone CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxytropone, a key derivative of tropolone. It details the compound's chemical and physical properties, provides an experimental protocol for its synthesis, and offers a thorough analysis of its spectroscopic characteristics. The guide also explores the reactivity of this compound, with a focus on its notable photochemical behavior. Furthermore, it touches upon the potential biological activities of tropolone derivatives, providing context for future research and drug development endeavors.

Chemical and Physical Properties

This compound, also known as 2-methoxy-2,4,6-cycloheptatrien-1-one, is a seven-membered non-benzenoid aromatic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2161-40-2 | [1] |

| Molecular Formula | C₈H₈O₂ | [1] |

| Molecular Weight | 136.15 g/mol | [1] |

| Appearance | White to orange to green powder/crystal | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is through the O-methylation of its precursor, tropolone. Tropolone itself can be synthesized through various methods, including the oxidation of cycloheptatriene.[2]

Experimental Protocol: O-Methylation of Tropolone

This protocol describes a general method for the methylation of tropolone to yield this compound.

Materials:

-

Tropolone

-

Dimethyl sulfate (DMS) or Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

-

Acetone or Dichloromethane (DCM)

-

Distilled water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve tropolone in a suitable organic solvent such as acetone or dichloromethane.

-

Addition of Base: Add a slight excess of a base, such as potassium carbonate or sodium hydroxide, to the solution with stirring. The base deprotonates the hydroxyl group of tropolone to form the tropolonate anion.

-

Addition of Methylating Agent: Slowly add a methylating agent, such as dimethyl sulfate or methyl iodide, to the reaction mixture. The reaction is typically exothermic and may require cooling.

-

Reaction: Stir the reaction mixture at room temperature or under gentle reflux for several hours until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

After the reaction is complete, filter the mixture to remove any inorganic salts.

-

Wash the filtrate with water in a separatory funnel to remove any remaining base and salts.

-

Extract the aqueous layer with the organic solvent used in the reaction.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization.

-

Logical Workflow for Synthesis:

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The ¹³C NMR spectrum of this compound provides detailed information about the carbon framework of the molecule. A study on the ¹³C NMR spectra of this compound and its derivatives has shown that the chemical shifts of the ring carbons are sensitive to the electronic effects of substituents.[3] The methoxy group acts as a convenient probe to investigate the orientation of mesomeric electronic charge transfer within the tropone ring.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the carbonyl group (C=O) and the carbon-carbon double bonds (C=C) of the tropone ring, typically in the region of 1650-1550 cm⁻¹. Additionally, C-O stretching vibrations for the methoxy group would be observed.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is anticipated to show absorption bands corresponding to π-π* electronic transitions within the conjugated system of the tropone ring. The exact position of the absorption maxima (λmax) would be influenced by the solvent polarity.

Reactivity and Chemical Behavior

Photochemical Reactivity: 4π-Photocyclization

A significant aspect of the reactivity of this compound is its propensity to undergo a 4π-photocyclization reaction upon irradiation with UV light.[4] This photochemical transformation leads to the formation of a bicyclo[3.2.0]heptane derivative. Theoretical studies suggest that the mechanism involves the S3 excited state and that the presence of the methoxy group influences the reaction barriers.[5] This reactivity is a key feature of tropone and its derivatives and can be exploited for the synthesis of complex polycyclic systems.[6]

Mechanism of 4π-Photocyclization:

Biological Activity

While specific biological activity data for this compound is limited in the available literature, the broader class of tropolone derivatives has been extensively studied and shown to exhibit a wide range of pharmacological activities. These include antibacterial, antiviral, antifungal, anti-inflammatory, and antitumor properties.[7][8] Tropolone derivatives have been investigated as potential ribonucleotide reductase inhibitors and for their cytotoxic effects against various cancer cell lines.[8][9] The diverse biological activities of tropolones make this compound and its analogs interesting candidates for further investigation in drug discovery programs.[10]

Conclusion

This compound is a versatile molecule with interesting chemical and photochemical properties. This guide has provided a foundational understanding of its synthesis, characterization, and reactivity. The known biological activities of related tropolone compounds suggest that this compound could be a valuable building block for the development of new therapeutic agents. Further research into its specific biological profile and the exploration of its synthetic utility are warranted.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Design, synthesis and biological evaluation of 2-quinolyl-1,3-tropolone derivatives as new anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10610K [pubs.rsc.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Preparation and Synthetic Applications of Phototropone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and biological evaluation of O-alkylated tropolones and related alpha-ketohydroxy derivatives as ribonucleotide reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of tropolone derivatives and evaluation of their in vitro neuroprotective activity. | Semantic Scholar [semanticscholar.org]

Spectroscopic Analysis of 2-Methoxytropone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for 2-methoxytropone, a key organic compound with applications in chemical synthesis and medicinal chemistry. The following sections present the available ¹H and ¹³C NMR data, the experimental protocols for their acquisition, and a visual representation of the experimental workflow.

¹H and ¹³C NMR Spectroscopic Data

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by a tightly coupled multiplet for the five ring protons, making a straightforward first-order analysis challenging. The methoxy group protons, however, appear as a distinct singlet.

Table 1: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Ring Protons (H-3 to H-7) | Tightly coupled multiplet | Multiplet |

| -OCH₃ | Not explicitly stated | Singlet |

Note: Detailed chemical shifts and coupling constants for the ring protons are not available in the primary literature reviewed.

¹³C NMR Data

The ¹³C NMR spectrum of this compound has been fully assigned. The chemical shifts provide valuable information about the electronic environment of each carbon atom in the seven-membered ring and the methoxy substituent.

Table 2: ¹³C NMR Spectral Data for this compound [1]

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-1 | 180.2 |

| C-2 | 164.3 |

| C-3 | 112.2 |

| C-4 | 132.3 |

| C-5 | 127.6 |

| C-6 | 136.2 |

| C-7 | 136.7 |

| -OCH₃ | 56.4 |

Experimental Protocols

The following protocols are based on the methodologies described for the spectroscopic analysis of this compound and its derivatives.[1]

Sample Preparation

-

Dissolution: A precisely weighed sample of this compound is dissolved in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Concentration: The concentration of the solution is adjusted to be optimal for the specific NMR experiment being performed.

-

Transfer: The solution is transferred to a standard 5 mm NMR tube.

-

Standard: A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

-

Instrumentation: The NMR spectra are recorded on a high-field NMR spectrometer.

-

¹³C NMR Spectra:

-

Mode: Proton-decoupled and coupled spectra are acquired.

-

Pulse Program: Standard pulse sequences are used for both broadband decoupled and off-resonance decoupled experiments.

-

Acquisition Parameters: Appropriate spectral width, acquisition time, and relaxation delay are set to ensure high-quality data.

-

-

¹H NMR Spectra:

-

Mode: Standard proton NMR spectra are acquired.

-

Selective Decoupling: ¹H selective decoupling experiments can be performed to aid in the assignment of carbon signals in the ¹³C NMR spectrum.[1]

-

Data Processing

-

Fourier Transformation: The acquired Free Induction Decays (FIDs) are subjected to Fourier transformation to obtain the frequency-domain NMR spectra.

-

Phasing and Baseline Correction: The spectra are carefully phased and the baseline is corrected to ensure accurate integration and peak picking.

-

Chemical Shift Referencing: The chemical shifts are referenced to the internal standard (TMS).

-

Signal Assignment: The assignment of signals is achieved through a combination of techniques including:

Experimental Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing the NMR spectroscopic data of this compound.

Caption: Experimental workflow for NMR analysis of this compound.

References

Spectroscopic Analysis of 2-Methoxytropone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of 2-methoxytropone using two primary spectroscopic techniques: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). The guide outlines the core principles of each technique, presents detailed experimental protocols, and summarizes the expected quantitative data. Visualizations of the mass spectrometry fragmentation pathway and a general experimental workflow are included to facilitate a deeper understanding of the analytical process.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The principle is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb radiation at characteristic frequencies, providing a unique "fingerprint" of the molecule.

Predicted Infrared Absorption Data for this compound

While a publicly available, fully assigned experimental IR spectrum for this compound is not readily accessible, the expected characteristic absorption bands can be predicted based on the functional groups present in its structure: a conjugated ketone, a carbon-carbon double bond system within a seven-membered ring, an ether linkage, and aromatic-like C-H bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100 - 3000 | C-H Stretching | C=C-H (in tropone ring) |

| ~3000 - 2850 | C-H Stretching | O-CH₃ (methoxy group) |

| ~1650 - 1600 | C=O Stretching (conjugated) | Ketone in tropone ring |

| ~1600 - 1475 | C=C Stretching | Tropone ring |

| ~1470 - 1365 | C-H Bending | O-CH₃ (methoxy group) |

| ~1260 - 1000 | C-O Stretching (asymmetric and symmetric) | Aryl ether (C-O-CH₃) |

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

This protocol describes the preparation of a solid sample of this compound for analysis by Fourier Transform Infrared (FTIR) spectroscopy using the potassium bromide (KBr) pellet technique.

Materials:

-

This compound (solid)

-

FTIR-grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with die set

-

FTIR spectrometer

Procedure:

-

Sample Preparation:

-

Place approximately 1-2 mg of this compound and 100-200 mg of dry KBr into an agate mortar.

-

Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.

-

-

Pellet Formation:

-

Transfer a small amount of the powdered mixture into the die of a pellet press.

-

Ensure the powder is evenly distributed to form a uniform pellet.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum by scanning the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Data Analysis:

-

Process the resulting spectrum to identify the characteristic absorption bands.

-

Compare the observed peak positions with known correlation charts to confirm the presence of the expected functional groups.

-

Mass Spectrometry Analysis

Mass spectrometry is an analytical technique that ionizes molecules and then sorts the ions based on their mass-to-charge ratio (m/z). This provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation. For this compound (C₈H₈O₂, Molecular Weight: 136.15 g/mol ), Electron Ionization (EI) is a common method.

Mass Spectrometry Data for this compound

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The fragmentation pattern has been studied and provides insight into the structure of the molecule.[1]

| m/z | Proposed Fragment Ion | Formula of Fragment | Notes |

| 136 | [C₈H₈O₂]⁺˙ | C₈H₈O₂ | Molecular Ion (M⁺˙) |

| 108 | [M - CO]⁺˙ | C₇H₈O | Loss of carbon monoxide |

| 107 | [M - CHO]⁺ | C₇H₇O | Loss of a formyl radical |

| 93 | [M - CO - CH₃]⁺ | C₆H₅O | Loss of CO followed by a methyl radical |

| 79 | [C₆H₇]⁺ | C₆H₇ | Likely formation of a protonated benzene ring |

| 78 | [C₆H₆]⁺˙ | C₆H₆ | Benzene radical cation |

| 65 | [C₅H₅]⁺ | C₅H₅ | Cyclopentadienyl cation |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines the general procedure for analyzing a solid, volatile sample like this compound using a mass spectrometer with an electron ionization source, often coupled with a gas chromatograph (GC-MS).

Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system

-

Helium carrier gas

-

Sample of this compound dissolved in a volatile solvent (e.g., dichloromethane or ethyl acetate)

Procedure:

-

Sample Introduction:

-

Inject a small volume (typically 1 µL) of the this compound solution into the heated injection port of the gas chromatograph.

-

The sample is vaporized and carried by the helium gas onto the GC column.

-

-

Chromatographic Separation (if part of a mixture):

-

The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column as they pass through it.

-

-

Ionization:

-

As the this compound molecules elute from the GC column, they enter the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded by a beam of high-energy electrons (typically 70 eV). This causes the removal of an electron from the molecule, forming a positively charged molecular ion (M⁺˙).

-

-

Fragmentation:

-

The high internal energy of the molecular ions causes them to break apart into smaller, positively charged fragment ions and neutral radicals or molecules.

-

-

Mass Analysis:

-

The positive ions (molecular and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected by an electron multiplier, which generates a signal proportional to the number of ions at each m/z value.

-

-

Data Acquisition and Analysis:

-

A mass spectrum is generated, which is a plot of ion abundance versus m/z.

-

The molecular ion peak confirms the molecular weight of the compound.

-

The fragmentation pattern is analyzed to deduce the structure of the molecule.

-

Visualizations

The following diagrams illustrate the key processes involved in the mass spectrometric analysis of this compound.

Caption: Fragmentation Pathway of this compound in EI-MS.

Caption: General Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxytropone: Solubility and Melting Point

This technical guide provides a comprehensive overview of the key physicochemical properties of 2-Methoxytropone, with a specific focus on its solubility and melting point. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Physicochemical Data of this compound

The following table summarizes the reported values for the melting point and solubility of this compound.

| Physicochemical Property | Value | Reference |

| Melting Point | 130.0 to 134.0 °C | [1] |

| 132 °C | [1][2] | |

| Solubility | Soluble in Methanol | [1][2][3] |

Experimental Protocols

Detailed methodologies for determining the melting point and solubility of organic compounds like this compound are outlined below.

2.1. Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. It is a crucial physical property for identifying a compound and assessing its purity. A pure crystalline solid will have a sharp melting point range of 1-2°C, while impurities will typically lower and broaden the melting point range.[4]

2.1.1. Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)

This is a common and accurate method for determining the melting point of a solid organic compound.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end), thermometer, and a sample of the compound.

-

Procedure:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into the sealed end of a capillary tube to a height of about 1-2 mm.[5][6] The tube is then tapped gently to ensure the sample is compact.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

Heating: The sample is heated rapidly at first to determine an approximate melting point. The apparatus is then allowed to cool. For an accurate measurement, a fresh sample is heated slowly, with the temperature rising at a rate of 1-2°C per minute as the approximate melting point is approached.[4]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[7]

-

2.1.2. Thiele Tube Method

This method utilizes a specialized glass tube designed to allow for uniform heating of a sample in a high-boiling point liquid.

-

Apparatus: Thiele tube, high-boiling point oil (e.g., mineral oil or silicone oil), thermometer, capillary tube with the sample, rubber band or wire to attach the capillary tube to the thermometer, and a Bunsen burner or other heat source.[4]

-

Procedure:

-

Sample Preparation: The sample is prepared in a capillary tube as described in the previous method.

-

Apparatus Setup: The capillary tube is attached to the thermometer with the sample positioned next to the thermometer bulb. This assembly is then inserted into the Thiele tube containing the heating oil, ensuring the sample is immersed in the oil.[4]

-

Heating: The side arm of the Thiele tube is gently heated, which creates a convection current in the oil, ensuring uniform temperature distribution.[4]

-

Observation: The melting point range is observed and recorded in the same manner as with the melting point apparatus.[4]

-

2.2. Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent.[8] The general principle of "like dissolves like" is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[9]

2.2.1. Qualitative Solubility Test

This test provides a general indication of a compound's solubility in a specific solvent.

-

Apparatus: Test tubes, spatula, and a selection of solvents (e.g., water, methanol, diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl).[10]

-

Procedure:

-

Sample and Solvent Addition: Place approximately 25 mg of this compound into a test tube.[10]

-

Mixing: Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.[10]

-

Observation: Observe whether the solid dissolves completely. If the compound dissolves, it is considered soluble in that solvent. If it does not dissolve, it is considered insoluble.[8] It is important to stir or shake the mixture for a sufficient amount of time (e.g., 60 seconds) to ensure an accurate determination.[8]

-

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflows for determining the physicochemical properties discussed.

References

- 1. This compound | 2161-40-2 | TCI EUROPE N.V. [tcichemicals.com]

- 2. This compound | 2161-40-2 | TCI Deutschland GmbH [tcichemicals.com]

- 3. alpha-Methoxytropone | 2161-40-2 [amp.chemicalbook.com]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. pennwest.edu [pennwest.edu]

- 8. chem.ws [chem.ws]

- 9. m.youtube.com [m.youtube.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Aromaticity of the Tropone Ring System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropone (2,4,6-cycloheptatrien-1-one) is a non-benzenoid cyclic ketone that has garnered significant interest in the field of organic chemistry due to its unique electronic structure and quasi-aromatic character. This technical guide provides a comprehensive analysis of the aromaticity of the tropone ring system, integrating theoretical principles with experimental evidence. Key physicochemical properties, including bond lengths, spectroscopic data (NMR, IR), and dipole moment, are presented and discussed in the context of aromaticity. Detailed experimental protocols for the characterization of tropone are provided, along with visualizations of its key chemical transformations, to offer a thorough resource for researchers in academia and the pharmaceutical industry.

Introduction: The Concept of Aromaticity in Tropone

The concept of aromaticity, classically associated with benzene and its derivatives, is a critical factor in determining the stability and reactivity of cyclic, conjugated molecules. Tropone, a seven-membered ring system, presents a fascinating case of non-benzenoid aromaticity. This property arises from the significant contribution of a dipolar resonance structure, in which the carbonyl oxygen carries a partial negative charge, and the seven-membered ring possesses a partial positive charge.[1][2] This charge separation allows the cyclic system to accommodate six π-electrons, formally satisfying Hückel's rule for aromaticity (4n+2 π-electrons, where n=1).[3]

This delocalization of π-electrons results in a tropylium cation-like structure, which is known to be aromatic.[3] The extent of this aromatic character, however, is a subject of considerable investigation, with evidence suggesting a "quasi-aromatic" nature, where the molecule exhibits properties intermediate between a fully aromatic system and a conjugated polyene. This guide will delve into the experimental and theoretical data that quantify the degree of aromaticity in the tropone ring system.

Evidence for Aromaticity: A Quantitative Perspective

The aromatic character of tropone is not merely a theoretical concept but is substantiated by a range of experimental data. This section summarizes the key quantitative evidence supporting the partial aromaticity of the tropone ring.

Structural Evidence: X-ray Crystallography

X-ray diffraction studies of crystalline tropone at low temperatures provide direct insight into its molecular geometry. While the molecule exhibits some degree of bond length alternation, the observed bond lengths deviate from those expected for a simple polyenone, suggesting a degree of delocalization.

| Bond | Bond Length (Å) at -60 °C |

| C1=O | 1.26 |

| C1-C2 / C1-C7 | 1.45 |

| C2=C3 / C6=C7 | 1.36 |

| C3-C4 / C5-C6 | 1.46 |

| C4=C5 | 1.34 |

Table 1: Bond lengths of tropone as determined by X-ray crystallography at -60 °C. The data indicates a pattern of alternating long and short carbon-carbon bonds, though the "single" bonds are shorter than a typical C-C single bond, and the "double" bonds are slightly longer than a typical C=C double bond, which is indicative of electron delocalization.

Spectroscopic Evidence

Spectroscopic techniques provide further quantitative support for the aromatic character of tropone.

The chemical shifts of the protons and carbons in tropone are sensitive to the electron density distribution in the ring. While not as deshielded as the protons of benzene, the proton chemical shifts are downfield compared to typical alkenic protons, consistent with the presence of a ring current.

| Nucleus | Chemical Shift (ppm) |

| ¹H | |

| H2/H7 | ~6.8 |

| H3/H6 | ~7.2 |

| H4/H5 | ~7.0 |

| ¹³C | |

| C1 | ~187 |

| C2/C7 | ~136 |

| C3/C6 | ~142 |

| C4/C5 | ~130 |

Table 2: Typical ¹H and ¹³C NMR chemical shifts for tropone. The downfield shifts of the ring protons and the chemical shifts of the ring carbons are indicative of a degree of aromatic character.

The position of the carbonyl stretching frequency in the IR spectrum of tropone is lower than that of typical α,β-unsaturated ketones. This shift is attributed to the increased single-bond character of the C=O bond due to the delocalization of the π-electrons into the ring, which weakens the carbonyl bond.

| Compound | C=O Stretching Frequency (cm⁻¹) |

| Tropone | 1638 |

| Typical α,β-unsaturated ketone | ~1665 |

Table 3: Comparison of the carbonyl stretching frequency of tropone with that of a typical α,β-unsaturated ketone. The lower frequency for tropone suggests a weaker C=O bond due to resonance delocalization.

Physicochemical Properties

The significant contribution of the dipolar resonance structure to the overall electronic state of tropone results in a large molecular dipole moment. This is a key piece of evidence for its partial aromatic character.

| Compound | Dipole Moment (D) |

| Tropone | 4.17 |

| Cycloheptanone | 3.04 |

Table 4: Comparison of the dipole moments of tropone and cycloheptanone. The substantially larger dipole moment of tropone is consistent with significant charge separation and aromatic stabilization of the resulting tropylium-like ring.[2]

Theoretical calculations provide a quantitative measure of the aromatic stabilization energy. The resonance energy of tropone has been estimated to be approximately 29 kcal/mol. Furthermore, Nucleus-Independent Chemical Shift (NICS) calculations, a computational method to evaluate aromaticity, yield a value of -5.0 ppm for tropone, indicating modest aromaticity.

Key Reactions and Mechanistic Pathways

The quasi-aromatic nature of tropone influences its reactivity. While it can undergo addition reactions characteristic of alkenes, it also exhibits reactivity that reflects its stabilized ring system.

Protonation

Due to the partial negative charge on the carbonyl oxygen and the stability of the resulting cation, tropone is unusually basic for a ketone and can be protonated by strong acids to form a stable hydroxytropylium salt.[4][5][6][7]

Caption: Protonation of tropone to form the hydroxytropylium cation.

Diels-Alder Reaction

Tropone can act as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction with maleic anhydride.[8] This reactivity highlights the polyene character of the tropone ring system. The reaction proceeds through a concerted transition state.

Caption: Diels-Alder reaction of tropone with maleic anhydride.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the aromaticity of tropone.

X-ray Crystallography of Tropone

Objective: To determine the precise bond lengths and molecular geometry of tropone in the solid state.

Methodology:

-

Sample Preparation: As tropone is a liquid at room temperature, single crystals are grown in situ at low temperature. A small amount of liquid tropone is sealed in a glass capillary.

-

Crystallization: The capillary is mounted on the goniometer head of the diffractometer and cooled in a stream of cold nitrogen gas to below its melting point (-5 to -8 °C). A single crystal is grown from the melt by carefully controlled cooling and annealing cycles.

-

Data Collection: The crystal is maintained at a low temperature (e.g., -60 °C) throughout the experiment. X-ray diffraction data are collected using a suitable wavelength (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

NMR Spectroscopy of Tropone

Objective: To determine the ¹H and ¹³C chemical shifts and coupling constants of tropone to probe the electronic environment of the ring.

Methodology:

-

Sample Preparation: A solution of tropone (5-10 mg) is prepared in a deuterated solvent (e.g., 0.5 mL of CDCl₃ or acetone-d₆) in a 5 mm NMR tube.[9]

-

¹H NMR Spectroscopy:

-

A standard one-dimensional ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher.

-

Typical acquisition parameters include a 30° pulse width, a spectral width of 10-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. 8 to 16 scans are typically averaged.

-

-

¹³C NMR Spectroscopy:

-

A one-dimensional ¹³C NMR spectrum is acquired with proton decoupling.

-

Typical acquisition parameters include a 30° pulse width, a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. Several hundred to several thousand scans may be required depending on the concentration.

-

-

Data Processing: The free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy of Tropone

Objective: To determine the stretching frequency of the carbonyl group in tropone.

Methodology:

-

Sample Preparation: A spectrum of neat liquid tropone can be obtained by placing a drop of the liquid between two KBr or NaCl plates to form a thin film.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Collection: The spectrum is typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The position of the strong absorption band in the region of 1700-1600 cm⁻¹ is identified as the C=O stretching frequency.

Determination of Dipole Moment

Objective: To measure the molecular dipole moment of tropone in solution.

Methodology (Halverstadt-Kumler Method):

-

Solution Preparation: A series of dilute solutions of tropone in a non-polar solvent (e.g., benzene or dioxane) of accurately known concentrations are prepared.

-

Dielectric Constant Measurement: The dielectric constant of the pure solvent and each of the solutions is measured using a capacitance bridge at a constant temperature (e.g., 25 °C).

-

Density Measurement: The density of the pure solvent and each of the solutions is measured at the same constant temperature.

-

Refractive Index Measurement: The refractive index of the pure solvent and each of the solutions is measured at the same constant temperature, typically using the sodium D line.

-

Calculation: The molar polarization at infinite dilution (P₂₀) is determined by extrapolating the solution data. The molar refraction (R₂) is calculated from the refractive index data. The dipole moment (μ) is then calculated using the Debye equation: μ = 0.0128 * √[(P₂₀ - R₂) * T] where T is the absolute temperature.

Logical Relationships and Workflows

The study of tropone's aromaticity involves a logical progression from theoretical concepts to experimental verification.

Caption: Workflow for the investigation of tropone's aromaticity.

Conclusion

The convergence of evidence from X-ray crystallography, NMR and IR spectroscopy, and dipole moment measurements, supported by theoretical calculations, provides a compelling case for the quasi-aromatic character of the tropone ring system. While not as fully delocalized as benzene, the contribution of the 6π-electron tropylium oxide resonance structure imparts significant aromatic stabilization to the molecule. This unique electronic structure is responsible for its distinct physicochemical properties and reactivity patterns. A thorough understanding of the principles and experimental data outlined in this guide is essential for researchers working with tropone and its derivatives, particularly in the context of designing novel bioactive compounds and functional materials.

References

- 1. TROPONE(539-80-0) 1H NMR spectrum [chemicalbook.com]

- 2. Low Temperature Crystal Mounting | X-Ray Diffraction Facility [sites.utexas.edu]

- 3. researchgate.net [researchgate.net]

- 4. Tropone is an unusually basic carbonyl (C=O) compound. When it is treated.. [askfilo.com]

- 5. Solved Tropone is an unusually basic carbonyl (C=O) | Chegg.com [chegg.com]

- 6. Answered: Tropone is an unusually basic carbonyl (C=O) compound. When it is treated with one equivalent of the strong acid HBF4, it forms A, C7H7OBF4. Draw the strucutre… | bartleby [bartleby.com]

- 7. Solved Tropone is an unusually basic carbonyl (C=O) | Chegg.com [chegg.com]

- 8. Tropolone - Wikipedia [en.wikipedia.org]

- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

An In-depth Technical Guide on the Electronic Structure and Reactivity of 2-Methoxytropone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxytropone, a derivative of the non-benzenoid aromatic tropolone, is a versatile molecule with significant implications in organic synthesis and medicinal chemistry. Its unique seven-membered ring structure, coupled with the electronic influence of the methoxy and carbonyl groups, imparts a rich and complex reactivity profile. This technical guide provides a comprehensive overview of the electronic structure and reactivity of this compound, supported by spectroscopic data, computational analysis, and detailed experimental protocols. Understanding these fundamental properties is crucial for its application in the design and synthesis of novel therapeutic agents and functional materials.

Electronic Structure

The electronic structure of this compound is characterized by a delocalized π-system across its seven-membered ring, which confers it with aromatic character. The presence of the electron-donating methoxy group at the C2 position and the electron-withdrawing carbonyl group at C1 significantly influences the electron density distribution and molecular orbital energies.

Molecular Orbitals and Electron Density

The electron-donating methoxy group increases the electron density of the tropone ring, particularly at the ortho and para positions relative to its attachment. The electron-withdrawing carbonyl group, on the other hand, polarizes the π-system, creating a partial positive charge on the carbonyl carbon and influencing the overall dipole moment of the molecule.

Spectroscopic Data

The structural and electronic features of this compound are reflected in its spectroscopic signatures.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum of this compound provides a detailed map of its carbon skeleton. The chemical shifts are influenced by the electronic environment of each carbon atom.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 | 180.2 |

| C2 | 164.8 |

| C3 | 112.2 |

| C4 | 132.4 |

| C5 | 128.2 |

| C6 | 136.4 |

| C7 | 135.8 |

| OCH3 | 56.2 |

| Table 1: 13C NMR Chemical Shifts of this compound.[2] |

Mass Spectrometry

The mass spectrum of this compound reveals its molecular weight and provides information about its fragmentation pattern under electron ionization.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 136 | 100 | [M]+• |

| 108 | 45 | [M - CO]+• |

| 107 | 30 | [M - CHO]+ |

| 79 | 55 | [C6H5O]+ |

| 77 | 40 | [C6H5]+ |

| Table 2: Mass Spectrometry Fragmentation Data for this compound. |

Reactivity

The reactivity of this compound is dictated by the interplay of its aromatic character and the electronic effects of its substituents. It participates in a variety of reactions, including cycloadditions and nucleophilic substitutions.

Cycloaddition Reactions

This compound can act as a diene or a dienophile in cycloaddition reactions, providing access to complex polycyclic systems. The regioselectivity and stereoselectivity of these reactions are influenced by both steric and electronic factors.

As a diene, this compound can react with electron-deficient dienophiles. The methoxy group can direct the regioselectivity of the addition.

Caption: Diels-Alder reaction of this compound.

Nucleophilic Substitution Reactions

The tropone ring of this compound is susceptible to nucleophilic attack, particularly at the C2 position, leading to the displacement of the methoxy group. This reactivity is a cornerstone of the Nozoe azulene synthesis.[3]

Interestingly, studies have shown that 3-substituted 2-methoxytropones can undergo a sterically-guided "abnormal" nucleophilic addition at the C7 position.[1] This alternative reaction pathway opens up synthetic routes to 5-substituted azulene derivatives. DFT calculations have been employed to rationalize this regioselectivity, highlighting the role of steric hindrance in directing the nucleophilic attack.[1]

Caption: Pathways of nucleophilic substitution on this compound.

Experimental Protocols

Synthesis of this compound from Tropolone

Materials:

-

Tropolone

-

Diazomethane in diethyl ether

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve tropolone (1.0 g, 8.2 mmol) in diethyl ether (20 mL) in a flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a freshly prepared ethereal solution of diazomethane with stirring until a faint yellow color persists, indicating a slight excess of diazomethane.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Carefully quench any remaining diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

-

Wash the ethereal solution with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound as a pale yellow oil.

Caption: Synthesis workflow for this compound.

Nozoe Azulene Synthesis: Reaction of this compound with Malononitrile

Materials:

-

This compound

-

Malononitrile

-

Sodium ethoxide

-

Anhydrous ethanol

Procedure:

-

To a solution of sodium ethoxide (prepared from 0.23 g, 10 mmol of sodium in 20 mL of anhydrous ethanol) in a round-bottom flask, add malononitrile (0.66 g, 10 mmol).

-

To this stirred solution, add a solution of this compound (1.36 g, 10 mmol) in anhydrous ethanol (10 mL) dropwise at room temperature.

-

Heat the reaction mixture at reflux for 4 hours.

-

After cooling to room temperature, pour the mixture into ice-water (100 mL) and acidify with 2M HCl.

-

Collect the resulting precipitate by filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to afford the azulene derivative.[3]

Conclusion

This compound is a molecule of significant interest due to its unique electronic structure and diverse reactivity. Its aromatic seven-membered ring, polarized by the methoxy and carbonyl substituents, allows it to participate in a range of chemical transformations, including cycloaddition and nucleophilic substitution reactions. The ability to control the regioselectivity of these reactions through steric and electronic modifications opens up a wide array of possibilities for the synthesis of complex organic molecules with potential applications in drug discovery and materials science. The spectroscopic data and experimental protocols provided in this guide serve as a valuable resource for researchers working with this versatile building block. Further computational and experimental studies will continue to unravel the intricacies of its reactivity, paving the way for new and innovative applications.

References

A Technical Guide to the Synthesis and Characterization of Novel 2-Methoxytropone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel 2-methoxytropone derivatives. Tropolones, a class of non-benzenoid aromatic compounds, and their derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties. This document details synthetic methodologies, presents characterization data in a structured format, and explores the mechanisms of action of these promising compounds.

Synthesis of Novel this compound Derivatives

The synthesis of functionalized this compound derivatives can be achieved through various synthetic routes. A key strategy involves the modification of the tropolone scaffold, often through cycloaddition reactions or the reaction of tropolones with other reagents.

One notable method is the acid-catalyzed reaction of 2-methylquinoline derivatives with 1,2-benzoquinones to yield 2-quinolyl-1,3-tropolone derivatives. This approach allows for the introduction of a quinoline moiety, which is a common pharmacophore in medicinal chemistry.

Another versatile method for synthesizing substituted α-methoxytropones involves an intermolecular 3-hydroxy-4-pyrone-based oxidopyrylium [5+2] cycloaddition, followed by a samarium iodide-mediated reductive ring-opening. This strategy has been successfully applied to the synthesis of colchicine analogues.

A further approach involves the reaction of 3-substituted 2-methoxytropones with nucleophiles. For instance, the reaction with cyanoacetate enolate can lead to the formation of 5-substituted azulene derivatives through a steric-guided nucleophilic addition.

The following diagram illustrates a general synthetic workflow for the preparation of 2-quinolyl-1,3-tropolone derivatives.

Characterization of this compound Derivatives

The structural elucidation of newly synthesized this compound derivatives is crucial and is typically achieved using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for determining the chemical structure of these derivatives. The chemical shifts (δ) provide information about the electronic environment of the protons and carbons, respectively, while coupling constants (J) reveal the connectivity between adjacent atoms.

Table 1: Representative ¹³C NMR Chemical Shift Data for Substituted 2-Methoxytropones

| Position | This compound | 5-Bromo-2-methoxytropone | 5-Iodo-2-methoxytropone |

| C-1 | 180.0 | 179.1 | 179.0 |

| C-2 | 164.6 | 164.0 | 164.2 |

| C-3 | 112.2 | 114.1 | 114.6 |

| C-4 | 132.3 | 134.8 | 135.5 |

| C-5 | 126.8 | 120.0 | 95.8 |

| C-6 | 136.7 | 139.0 | 145.4 |

| C-7 | 137.4 | 138.1 | 138.3 |

| OCH₃ | 56.4 | 56.8 | 56.9 |

Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight and elemental composition of the synthesized compounds. Fragmentation patterns observed in the mass spectrum can provide valuable structural information. For this compound, a common fragmentation pathway involves the loss of a formyl radical (CHO·) via a specific rearrangement of the methoxy group.

Biological Activity of Novel this compound Derivatives

Novel this compound derivatives have shown promising biological activities, particularly as anticancer agents. Their mechanism of action often involves the modulation of key signaling pathways and the inhibition of crucial cellular processes like tubulin polymerization.

Anticancer Activity

Certain 2-quinolyl-1,3-tropolone derivatives have demonstrated significant anti-proliferative activity against various human cancer cell lines.[1] These compounds have been shown to induce apoptotic cell death in ovarian and colon cancer cells.[1] The cytotoxic effects of these derivatives are summarized in the table below.

Table 2: In Vitro Cytotoxic Activity of Selected 2-Quinolyl-1,3-tropolone Derivatives

| Compound | OVCAR-3 (IC₅₀, µM) | OVCAR-8 (IC₅₀, µM) | HCT 116 (IC₅₀, µM) |

| 3d | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 |

| Mixture B (3i-k) | 0.7 ± 0.2 | 0.6 ± 0.1 | 0.5 ± 0.1 |

Data extracted from a study on 2-quinolyl-1,3-tropolone derivatives.[1]

Mechanism of Action: Signaling Pathway Modulation

The anticancer activity of some tropolone derivatives is linked to their ability to modulate intracellular signaling pathways. For instance, certain 2-quinolyl-1,3-tropolones have been found to affect the ERK signaling pathway.[1] The ERK pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

Another tropolone derivative, hinokitiol, has been shown to inhibit the proliferation of vascular smooth muscle cells by inducing the phosphorylation of JNK1/2 and PLC-γ1.[2]

The following diagram illustrates the potential modulation of the ERK signaling pathway by a tropolone derivative.

Tubulin Polymerization Inhibition

The mechanism of action for some tropolone derivatives, particularly those related to colchicine, involves the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, migration, and intracellular transport. By binding to tubulin, these compounds prevent its polymerization into microtubules, leading to cell cycle arrest and apoptosis. This makes them attractive candidates for the development of novel anticancer agents.

Experimental Protocols

General Procedure for the Synthesis of 2-Quinolyl-1,3-tropolone Derivatives[1]

To a solution of the appropriate 4,7-dichloro-2-methylquinoline (1 mmol) and 1,2-benzoquinone (1 mmol) in a suitable solvent, a catalytic amount of acid is added. The reaction mixture is stirred at a specified temperature for a designated period. After completion of the reaction, as monitored by thin-layer chromatography, the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the desired 2-quinolyl-1,3-tropolone derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the synthesized this compound derivatives for a specified duration (e.g., 48 or 72 hours). Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Conclusion

Novel this compound derivatives represent a promising class of compounds with significant potential for the development of new therapeutic agents, particularly in the field of oncology. The synthetic strategies outlined in this guide provide a foundation for the generation of diverse libraries of these compounds for further biological evaluation. The characterization data and mechanistic insights presented herein will aid researchers in the rational design and development of more potent and selective this compound-based drugs. Further investigation into the structure-activity relationships and the elucidation of their detailed mechanisms of action are warranted to fully exploit their therapeutic potential.

References

An In-depth Technical Guide on the Thermal and Photochemical Stability of 2-Methoxytropone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxytropone, a key intermediate in the synthesis of various biologically active compounds and functional materials, exhibits distinct thermal and photochemical stability profiles. This technical guide provides a comprehensive overview of its behavior under thermal and photochemical stress. While specific quantitative data on the thermal decomposition of this compound is limited in publicly available literature, its reactivity at elevated temperatures in synthetic protocols suggests a moderate level of thermal stability. In contrast, the photochemistry of this compound is well-documented, primarily characterized by a 4π-photocyclization reaction to yield bicyclo[3.2.0]hepta-3,6-dien-2-one derivatives. This guide summarizes the available data, provides detailed experimental protocols for stability assessment, and includes visualizations of key reaction pathways to support further research and application of this versatile molecule.

Thermal Stability

Direct quantitative studies on the thermal stability of this compound, such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC), are not extensively reported in the literature. However, its behavior in various chemical reactions provides insights into its stability at elevated temperatures.

A safety data sheet for this compound indicates that the compound is stable under normal conditions.[1] Hazardous decomposition products are listed as carbon monoxide and carbon dioxide, which is typical for many organic compounds upon complete combustion.[1]